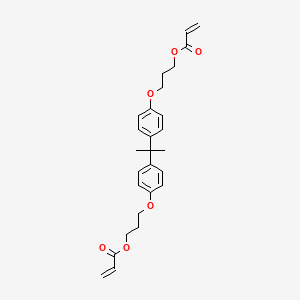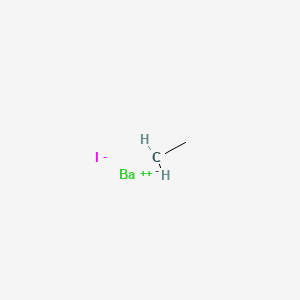
barium(2+);ethane;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium(2+);ethane;iodide is a compound that consists of barium ions (Ba²⁺), ethane (C₂H₆), and iodide ions (I⁻) Barium is a group 2 element, and iodine is a group 17 element, making barium a metal and iodine a halogen The compound is typically represented by the chemical formula BaI₂, indicating that it contains one barium ion and two iodide ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium iodide can be synthesized through several methods. One common method involves the direct reaction of barium metal with iodine: [ \text{Ba} + \text{I}_2 \rightarrow \text{BaI}_2 ] This reaction requires heating to facilitate the combination of the highly reactive metal and halogen .
Another method involves the reaction of barium carbonate or barium hydroxide with hydroiodic acid: [ \text{BaCO}_3 + 2\text{HI} \rightarrow \text{BaI}_2 + \text{H}_2\text{O} + \text{CO}_2 ] [ \text{Ba(OH)}_2 + 2\text{HI} \rightarrow \text{BaI}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of barium iodide typically involves the reaction of barium nitrate with potassium iodide in an aqueous solution: [ \text{Ba(NO}_3)_2 + 2\text{KI} \rightarrow \text{BaI}_2 + 2\text{KNO}_3 ] This method is efficient and produces barium iodide in its dihydrate form, which can be converted to the anhydrous form by heating .
Analyse Chemischer Reaktionen
Types of Reactions
Barium iodide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Barium iodide can be reduced with lithium biphenyl to produce a highly active form of barium metal.
Substitution Reactions: It reacts with alkyl potassium compounds to form organobarium compounds.
Double Displacement Reactions: When mixed with potassium bromide, it forms potassium iodide and barium bromide.
Common Reagents and Conditions
Oxidizing Agents: Lithium biphenyl for reduction reactions.
Substituting Agents: Alkyl potassium compounds for substitution reactions.
Aqueous Solutions: Potassium bromide for double displacement reactions.
Major Products
Barium Bromide: Formed from the reaction with potassium bromide.
Organobarium Compounds: Formed from substitution reactions with alkyl potassium compounds.
Wissenschaftliche Forschungsanwendungen
Barium iodide has several applications in scientific research:
High-Pressure Studies: It is used to study the behavior of materials under high pressure, including superconductivity and phase transitions.
Materials Science: It is involved in the time-programming of supramolecular assembly and sol-gel transitions.
Optical Properties: Research into its optical properties and conduction characteristics.
Wirkmechanismus
The mechanism of action of barium iodide involves its ionic nature,
Eigenschaften
CAS-Nummer |
40673-43-6 |
|---|---|
Molekularformel |
C2H5BaI |
Molekulargewicht |
293.29 g/mol |
IUPAC-Name |
barium(2+);ethane;iodide |
InChI |
InChI=1S/C2H5.Ba.HI/c1-2;;/h1H2,2H3;;1H/q-1;+2;/p-1 |
InChI-Schlüssel |
LDBCUAWUTRHUNY-UHFFFAOYSA-M |
Kanonische SMILES |
C[CH2-].[I-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
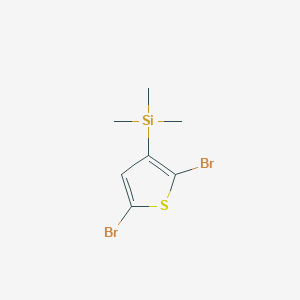


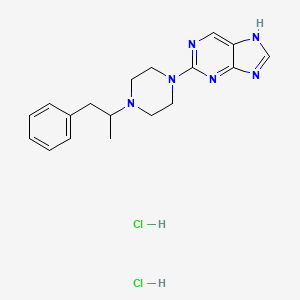

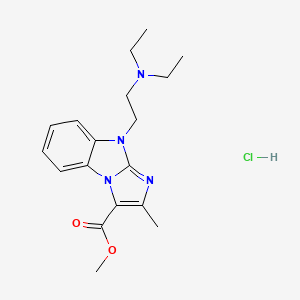
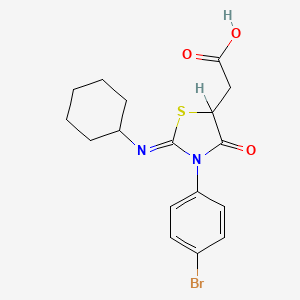


![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)
![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
